Ecopladib
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ecopladib is synthesized through a series of reactions involving indole derivatives. One efficient method involves the use of a glycolic acid catalyst under mild reaction conditions, which facilitates the formation of 3-alkylated indoles . This multicomponent reaction is attractive due to its simplicity, short reaction time, and environmentally benign nature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: this compound primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols under mild conditions.
Oxidation and Reduction Reactions: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Major Products: The major products formed from these reactions are typically modified indole derivatives with altered biological activity .
Scientific Research Applications
Ecopladib has a wide range of applications in scientific research:
Mechanism of Action
This compound exerts its effects by inhibiting the activity of cPLA2α, thereby reducing the release of arachidonic acid and subsequent production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes . This inhibition occurs through the binding of this compound to the active site of cPLA2α, preventing its enzymatic activity .
Comparison with Similar Compounds
Efipladib: Another potent inhibitor of cPLA2α with a similar mechanism of action.
Darapladib: Inhibits lipoprotein-associated phospholipase A2 and is used in cardiovascular research.
Uniqueness of this compound: this compound is unique due to its high potency and selectivity for cPLA2α, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
4-[2-[1-benzhydryl-5-chloro-2-[2-[(3,4-dichlorophenyl)methylsulfonylamino]ethyl]indol-3-yl]ethoxy]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H33Cl3N2O5S/c40-30-14-18-36-33(24-30)32(20-22-49-31-15-12-29(13-16-31)39(45)46)37(19-21-43-50(47,48)25-26-11-17-34(41)35(42)23-26)44(36)38(27-7-3-1-4-8-27)28-9-5-2-6-10-28/h1-18,23-24,38,43H,19-22,25H2,(H,45,46) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMCHWHNSUBYAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC(=C(C=C5)Cl)Cl)CCOC6=CC=C(C=C6)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H33Cl3N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191555 | |
Record name | Ecopladib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381683-92-7 | |
Record name | Ecopladib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0381683927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ecopladib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ECOPLADIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48TI67E57Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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